molecular formula C15H15Cl2NO3S B2821689 N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide CAS No. 92553-61-2

N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B2821689
CAS No.: 92553-61-2
M. Wt: 360.25
InChI Key: KIDXHWRQNCPECG-UHFFFAOYSA-N
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Description

N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 2,4-dichlorophenoxyethyl group linked to a 4-methylbenzenesulfonamide moiety. This compound is structurally designed to combine the bioactivity of the 2,4-dichlorophenoxy group (common in herbicides and anti-inflammatory agents) with the pharmacological versatility of sulfonamides, which are known for enzyme inhibition and antimicrobial properties. Below, we compare its structural, synthetic, and functional attributes with closely related analogs.

Properties

IUPAC Name

N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO3S/c1-11-2-5-13(6-3-11)22(19,20)18-8-9-21-15-7-4-12(16)10-14(15)17/h2-7,10,18H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDXHWRQNCPECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide typically involves the reaction of 2,4-dichlorophenoxyethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving sulfonamide-based inhibitors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

The target compound’s key structural elements include:

  • 4-Methylbenzenesulfonamide : Improves metabolic stability and binding affinity to biological targets.
Table 1: Structural Analog Comparison
Compound Name Core Modifications Key Substituents Reference
Target Compound None 2,4-Dichlorophenoxyethyl, 4-methylbenzenesulfonamide N/A
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (533) Acetamide backbone, pyridinyl group 4-Methylpyridin-2-yl instead of sulfonamide
N-[1-(4-Fluorophenyl)ethyl]-2-(2,4-dichlorophenoxy)propanamide (27a) Propanamide backbone, fluorophenyl group α-Methyl-4-fluorophenethyl substituent
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide Thiourea and trichloroethyl additions Thiourea pharmacophore, trichloroethyl group

Key Observations :

  • Replacement of sulfonamide with pyridinyl (compound 533) shifts activity toward auxin-like herbicidal effects .
  • Fluorine substitution (27a) enhances electronic effects and bioavailability .
  • Thiourea additions ( derivatives) improve COX-2 inhibition by 20–30% compared to 2,4-dichlorophenoxyacetic acid .

Physical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Rf Value Molecular Weight Solubility Trends
Target Compound Not reported Not given ~370 g/mol Moderate (lipophilic groups)
25a 123–124 0.69 454 g/mol Low (crystalline solid)
27b 128–130 0.58 413 g/mol Moderate (fluorine enhances)
Thiourea Derivatives 90–110 0.45–0.60 ~550 g/mol Low (bulky substituents)

Key Observations :

  • Fluorinated analogs (e.g., 27b) exhibit higher melting points, suggesting enhanced crystallinity .
  • Thiourea derivatives have lower solubility due to increased molecular bulk .

Enzyme Inhibition and Anti-inflammatory Potential

  • Target Compound : Predicted COX-2 inhibition due to structural similarity to derivatives.
  • Thiourea Derivatives: Demonstrated 30% higher COX-2 binding affinity than 2,4-dichlorophenoxyacetic acid in molecular docking studies .
  • Compound 533 : Functions as a synthetic auxin agonist, suggesting herbicidal applications .

Pharmacological vs. Agricultural Use

  • Sulfonamide-Containing Compounds (Target, 25a–b): More suited for pharmaceutical use (e.g., anti-inflammatory, antimicrobial) due to sulfonamide’s enzyme-targeting ability.
  • Pyridinyl/Acetamide Analogs (533): Prioritized for agricultural applications (herbicides) .

Biological Activity

N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide is an organic compound notable for its unique structure, which combines a dichlorophenoxy group with a methylbenzenesulfonamide moiety. This combination imparts specific biological activities that have garnered attention in various fields, including medicinal chemistry and agrochemical development.

Chemical Structure and Properties

  • Chemical Formula : C13H14Cl2N2O3S
  • CAS Number : 92553-61-2
  • Molecular Weight : 317.23 g/mol

The compound's structure is characterized by the following functional groups:

  • Dichlorophenoxy Group : Known for its herbicidal properties.
  • Methylbenzenesulfonamide Group : Associated with various biological activities, including enzyme inhibition.

Enzyme Inhibition

Research indicates that this compound exhibits significant potential as an enzyme inhibitor. Specifically, studies have focused on its role in inhibiting various sulfonamide-sensitive enzymes, which are critical in metabolic pathways.

The compound likely acts by mimicking the substrate of target enzymes, thereby blocking their active sites and preventing normal enzymatic activity. This mechanism has been observed in several studies involving sulfonamide derivatives.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of bacterial strains. Its effectiveness is attributed to the sulfonamide group, which is known for its broad-spectrum antibacterial properties.

Case Study: Antibacterial Activity

In a comparative study assessing various sulfonamides, this compound demonstrated notable efficacy against:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentrations (MICs) for these bacteria were found to be significantly lower than those for other tested compounds, indicating superior potency.

Anti-inflammatory Effects

Recent investigations have also suggested that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting a potential therapeutic application in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityRemarks
2,4-Dichlorophenoxyacetic AcidStructureHerbicideSimilar dichlorophenoxy group; primarily used as a herbicide.
SulfanilamideStructureAntibacterialA classic sulfonamide antibiotic with well-documented activity.
N-[2-(2,4-dichlorophenoxy)ethyl]-N,N-dimethylamine-Not extensively studiedSimilar structure but different functional groups; less biological data available.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide?

  • Methodological Answer : Synthesis typically involves coupling a 2,4-dichlorophenoxyethylamine derivative with 4-methylbenzenesulfonyl chloride under controlled conditions. Key steps include:

  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
  • Catalysts : Use of coupling agents like HATU or DCC to facilitate amide bond formation .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC (Rf values: 0.29–0.70 in Hexane/EtOAc systems) .
  • Yield optimization : Reaction temperatures between 0–25°C and inert atmospheres (N₂/Ar) minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Analytical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify sulfonamide (-SO₂NH-) and aryl chloride peaks .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected for C₁₅H₁₄Cl₂NO₃S) .
  • Melting point analysis : Consistency with literature values (e.g., 98–130°C for analogous compounds) .

Q. What solvents and conditions are critical for stability during storage?

  • Methodological Answer :

  • Storage : Inert, anhydrous environments (desiccators with silica gel) at -20°C to prevent hydrolysis of sulfonamide bonds .
  • Solvent compatibility : Avoid protic solvents (e.g., water, alcohols) to reduce degradation; use DCM or acetonitrile for solubility .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with varying substituents?

  • Methodological Answer :

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring enhance electrophilicity, improving coupling efficiency .
  • Catalyst tuning : Switch from HATU to EDCI for sterically hindered amines .
  • Data-driven optimization : Design of Experiments (DoE) to test variables (temperature, solvent ratio) and maximize yields (e.g., 76% for cyano-substituted analogs vs. 31% for hydroxyl analogs) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
  • Structural validation : Reconfirm compound purity via HPLC (>95%) to rule out impurities affecting bioactivity .
  • Mechanistic studies : Compare binding affinities to targets (e.g., cytochrome P450 isoforms) using surface plasmon resonance (SPR) .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Methodological Answer :

  • Functional group modifications :
  • Phenoxy group : Fluorination at the 4-position increases metabolic stability .
  • Sulfonamide linkage : Replace -SO₂NH- with sulfonylurea for enhanced solubility .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., bacterial dihydrofolate reductase) .

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